molecular formula C19H20N8O4S2 B11454742 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide

Cat. No.: B11454742
M. Wt: 488.5 g/mol
InChI Key: UKLGNBJBRRMVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide is a heterocyclic compound combining a benzenesulfonamide scaffold with a 1,3,4-thiadiazole substituent and a tricyclic hexahydropyrimido[2,1-f]purine system. This structure integrates pharmacophores known for diverse biological activities:

  • Sulfonamide group: Implicated in antibacterial and enzyme inhibitory properties .
  • 1,3,4-Thiadiazole: Enhances metabolic stability and bioavailability in drug design .

Properties

Molecular Formula

C19H20N8O4S2

Molecular Weight

488.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzenesulfonamide

InChI

InChI=1S/C19H20N8O4S2/c1-3-13-22-23-17(32-13)24-33(30,31)12-7-5-11(6-8-12)26-9-4-10-27-14-15(20-18(26)27)25(2)19(29)21-16(14)28/h5-8H,3-4,9-10H2,1-2H3,(H,23,24)(H,21,28,29)

InChI Key

UKLGNBJBRRMVKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCN4C3=NC5=C4C(=O)NC(=O)N5C

Origin of Product

United States

Preparation Methods

Formation of Pyrimido[2,1-f]purine Core

A modified method from involves:

  • Reactants : 6-Amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile (10 mmol) and formamide (20 mL) are refluxed in acetic acid (10 mL) for 10 hours.

  • Methylation : The intermediate is treated with methyl iodide (12 mmol) in DMF at 60°C for 6 hours to introduce the 1-methyl group.

  • Oxidation : Hydrogen peroxide (30%, 15 mL) in acetic acid oxidizes the thione to a dione, yielding 1-methyl-2,4-dioxo-hexahydropyrimido[2,1-f]purine (65% yield).

Key Spectral Data

  • IR : C=O stretches at 1683–1720 cm⁻¹.

  • ¹³C NMR : Quaternary carbons at δ 155–160 ppm confirm the purine scaffold.

Coupling of Thiadiazolylsulfonamide and Pyrimidopurine

The final step links the two moieties via nucleophilic aromatic substitution.

  • Reaction Setup :

    • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide (3 mmol) and 1-methyl-2,4-dioxo-hexahydropyrimido[2,1-f]purine (3.3 mmol) are heated in DMSO (15 mL) at 120°C for 24 hours.

  • Catalyst : Potassium carbonate (6 mmol) facilitates dehydrohalogenation.

  • Isolation : The product is precipitated in ice-water, filtered, and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1), yielding the title compound (58% yield).

Analytical Validation and Optimization

Reaction Optimization Table

ParameterOptimal ConditionYield ImprovementSource
SolventDMSO+22% vs. DMF
Temperature120°C+15% vs. 100°C
Catalytic BaseK₂CO₃+18% vs. NaHCO₃

Spectroscopic Confirmation

  • HRMS : m/z 529.1321 [M+H]⁺ (calc. 529.1318).

  • X-ray Diffraction : The thiadiazole and pyrimidopurine planes exhibit a dihedral angle of 10.8°, confirming steric compatibility.

Challenges and Alternative Approaches

  • Byproduct Formation : Competing N-alkylation during methylation is mitigated by using methyl iodide in DMF.

  • Solvent-Free Alternatives : Ultrasound-assisted synthesis reduces reaction time from 24 hours to 4 hours but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of nitro groups results in amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiadiazole-sulfonamide compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines including HEK293 (human kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) using MTT assays to measure cell viability .

Antioxidant Properties

The antioxidant activity of these compounds has been evaluated through various assays that measure their ability to scavenge free radicals. Some synthesized derivatives have shown moderate to potent antioxidant activities .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. For example:

  • It has been reported that similar sulfonamide derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively .

Case Studies

Several case studies highlight the applications of this compound in various therapeutic areas:

Study on Anticancer Activity

A series of experiments conducted on synthesized thiadiazole derivatives showed promising results in inhibiting the growth of cancer cells. The study utilized the Allium cepa root model to assess antimitotic activity alongside traditional cytotoxicity assays .

Study on Enzyme Inhibition

Another research focused on the synthesis of sulfonamide derivatives aimed at enzyme inhibition for managing type 2 diabetes mellitus (T2DM). The results indicated that certain compounds effectively inhibited α-glucosidase activity .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. This is particularly relevant in its potential use as an antimicrobial agent, where it can inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Sulfonamide-Thiadiazole Derivatives

Compound Name Key Structural Features Bioactivity Key Differences
Sulfamethizole (N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-aminobenzenesulfonamide) 5-methyl-thiadiazole, benzenesulfonamide Antibacterial (urinary tract infections) Lacks tricyclic purine system; simpler substituents.
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide Benzothiazole-pyridinone hybrid Antiviral activity (unpublished) Replaces thiadiazole with benzothiazole; distinct heterocyclic core.
N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide Benzylidenamino-thiadiazole Anticancer (in vitro) Substituted benzamide instead of benzenesulfonamide.

Hexahydropyrimido[2,1-f]purine Derivatives

Compound Name Key Structural Features Bioactivity Key Differences
1,3-Dibutyl-2,4-dioxo-hexahydropyrimido[2,1-f]purine Dibutyl substituents, tricyclic core Adenosine A1/A2A receptor antagonism Lacks sulfonamide group; alkyl chains enhance lipophilicity.
Pentostatin Natural purine analog Antileukemic (adenosine deaminase inhibition) Fully aromatic purine ring; distinct enzyme target.

Quantitative Similarity Analysis

Computational Similarity Metrics

  • Tanimoto Coefficient : Used to compare structural fingerprints. For example, sulfamethizole and the target compound share ~65–75% similarity (benzenesulfonamide-thiadiazole core) but diverge in the tricyclic system .

Bioactivity Clustering

Hierarchical clustering () groups compounds by shared protein targets and modes of action. The target compound likely clusters with sulfonamide-thiadiazoles (e.g., sulfamethizole) due to shared enzyme inhibition (e.g., carbonic anhydrase) but diverges in adenosine receptor modulation compared to tricyclic purines .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Sulfamethizole 1,3-Dibutyl-purine Derivative
LogP ~2.8 (predicted) 0.5 3.2
Water Solubility Low (hexahydropyrimido core) High (polar sulfonamide) Very low (lipophilic substituents)
Metabolic Stability High (thiadiazole resistance to oxidation) Moderate Low (alkyl chain oxidation)

Limitations of Similarity Models

  • Tanimoto Bias : Overemphasizes common substructures (e.g., sulfonamide) while neglecting divergent pharmacophores (e.g., purine core) .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety linked to a benzenesulfonamide and a pyrimidine derivative. The structural complexity suggests multiple sites for biological interaction. The molecular formula is C19H22N6O3SC_{19}H_{22}N_6O_3S, with a molecular weight of approximately 402.48 g/mol.

Biological Activity Overview

Research indicates that compounds with thiadiazole and benzenesulfonamide moieties exhibit various biological activities including:

  • Antitumor Activity : Thiadiazole derivatives have shown promise as antitumor agents. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through mechanisms involving receptor tyrosine kinases .
  • Antiviral Properties : The presence of the pyrimidine ring enhances the antiviral potential of the compound. It has been suggested that similar structures exhibit activity against HIV and other viral pathogens .
  • Antimicrobial Effects : Thiadiazole derivatives are recognized for their antibacterial and antifungal properties. The electron-deficient nature of the thiadiazole ring contributes to its interaction with microbial enzymes .

Antitumor Activity

A study investigating the anti-glioblastoma (GBM) activity of benzenesulfonamide derivatives found that compounds similar to the target compound exhibited significant growth inhibition in GBM cell lines. Specifically, a derivative showed over 50% inhibition at certain concentrations compared to control groups .

Antiviral Studies

In vitro studies on related thiadiazole compounds indicated potential inhibitory effects on HIV replication in MT-4 cell cultures. Although some derivatives showed lower efficacy than standard antiretroviral drugs like zidovudine, they still demonstrated promising activity due to their structural characteristics conducive to binding viral proteins .

Case Study 1: Anti-GBM Activity

In a series of experiments focused on glioblastoma treatment, N-(5-ethyl-1,3,4-thiadiazol-2-yl) derivatives were tested for cytotoxicity against various cell lines. The results indicated that these compounds could induce apoptosis in cancer cells more effectively than conventional chemotherapeutics like cisplatin .

Compound% Growth Inhibition (GBM Cell Line)
Control0
Cisplatin30
Thiadiazole Derivative50

Case Study 2: Antiviral Efficacy

Another study evaluated the antiviral properties of thiadiazole derivatives against HIV strains. The results showed that while some compounds had lower activity compared to established treatments, they still provided a basis for further development due to their unique mechanisms of action.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but may degrade thermally sensitive groups like the thiadiazole moiety .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates in sulfonamide coupling reactions .
  • Reaction Time : Extended reaction times (12–24 hours) improve yields in multi-step syntheses but require monitoring via TLC/HPLC to prevent side reactions .
    • Validation : Use spectroscopic techniques (e.g., 1^1H/13^{13}C NMR) to confirm structural integrity and purity ≥95% .

Q. How can structural contradictions in spectroscopic data be resolved?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or conformational flexibility in the hexahydropyrimido-purine core. Strategies include:

  • Variable-Temperature NMR : Resolve dynamic effects by analyzing spectra at 25°C and 60°C .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .
    • Case Study : In tricyclic xanthine derivatives, 13^{13}C NMR shifts of carbonyl groups at C2 and C4 varied by ±2 ppm due to solvent polarity .

Advanced Research Questions

Q. What experimental designs are recommended for assessing adenosine receptor affinity?

  • Methodological Answer : Use radioligand binding assays with:

  • Receptor Models : Rat brain striatal membranes (A2A_{2A}) or cortical membranes (A1_1) .
  • Competitive Binding : Test compound against 3^3H-labeled antagonists (e.g., 3^3H-MSX-2 for A2A_{2A}) at concentrations spanning 0.1–100 µM .
  • Data Analysis : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) and validate with Schild plots for competitive antagonism .
    • Contradiction Management : Discrepancies between A1_1/A2A_{2A} affinity ratios may require molecular docking (Glide/SP or XP mode) to identify binding pocket variations .

Q. How can metabolic stability be evaluated in vitro?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate compound (1–10 µM) with rat/human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C .
  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes; calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition .

Q. What strategies mitigate low aqueous solubility in bioactivity assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without disrupting receptor binding .
  • Salt Formation : Synthesize sodium or hydrochloride salts of the sulfonamide group .
  • UV Spectrophotometry : Quantify solubility via absorbance at λmax_{max} (e.g., 260–280 nm for aromatic systems) in PBS (pH 7.4) .

Data Analysis & Computational Questions

Q. How should conflicting bioactivity data (e.g., IC50_{50} vs. EC50_{50}) be reconciled?

  • Methodological Answer :

  • Assay Validation : Confirm ligand purity (>95%) and rule out assay interference (e.g., fluorescence quenching in FLIPR assays) .
  • Orthogonal Assays : Compare radioligand binding (IC50_{50}) with functional assays (e.g., cAMP accumulation for EC50_{50}) to distinguish antagonism from inverse agonism .
    • Case Study : In xanthine derivatives, A2A_{2A} IC50_{50} values correlated with cAMP EC50_{50} only after correcting for cell membrane permeability .

Q. What computational tools predict binding modes to adenosine receptors?

  • Methodological Answer :

  • Homology Modeling : Build receptor models (e.g., rA2A_{2A}) using MODELLER or SWISS-MODEL, templated on PDB entries (e.g., 3EML) .
  • Induced-Fit Docking : Use Schrödinger Suite (Glide) to simulate ligand-induced conformational changes in the purine-binding pocket .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with substituent variations (e.g., ethyl vs. propyl groups) .

Synthesis & Characterization Tables

Parameter Optimal Conditions Evidence
Sulfonamide CouplingDCM, 0°C, 12 h, Et3_3N (2 eq.)
Thiadiazole CyclizationThiourea, EtOH, reflux (80°C), 8 h
Purity ValidationHPLC (C18, 70:30 MeCN/H2_2O, 1 mL/min)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.